molecular formula C9H11N5O2S B6582390 ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate CAS No. 1058238-68-8

ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate

Cat. No.: B6582390
CAS No.: 1058238-68-8
M. Wt: 253.28 g/mol
InChI Key: FBHLKPSEKCPQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced triazolopyrimidine derivatives, and various substituted esters or amides .

Comparison with Similar Compounds

Biological Activity

Ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound.

The molecular formula of this compound is C9H11N5O2SC_9H_{11}N_5O_2S, with a molecular weight of 253.28 g/mol. The compound is synthesized through a condensation reaction involving 3-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine and ethyl bromoacetate in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Anticancer Activity

Research has demonstrated that compounds related to the triazolopyrimidine class exhibit significant anticancer properties. For instance, derivatives of triazolopyrimidine have shown potent antiproliferative effects against various cancer cell lines. A study highlighted that certain triazole tethered compounds exhibited IC50 values as low as 1.1 μM against MCF-7 (breast cancer) cells . The mechanism of action often involves inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-71.1TS Inhibition
Compound BHCT-1162.6TS Inhibition
Compound CHepG21.4TS Inhibition

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that related compounds show significant activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Table 2: Antimicrobial Activity

CompoundBacteria TestedMIC (μg/mL)Activity
Compound DStaphylococcus aureus10Significant
Compound EE. coli15Moderate
Compound FBacillus cereus20High

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazolopyrimidine derivatives:

  • Antiproliferative Studies : A recent study synthesized multiple triazole derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that modifications to the substituents on the triazole ring significantly influenced their anticancer activity .
  • Molecular Docking Studies : Computational studies have supported the experimental findings by demonstrating favorable binding interactions between these compounds and target proteins involved in cancer progression .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties of synthesized triazolopyrimidine derivatives against a panel of pathogens. The results confirmed their potential as new antimicrobial agents with promising efficacy against resistant strains .

Properties

IUPAC Name

ethyl 2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2S/c1-3-16-6(15)4-17-9-7-8(10-5-11-9)14(2)13-12-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHLKPSEKCPQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=NC2=C1N=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.